molecular formula C18H13N5OS B2918003 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 915933-14-1

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No. B2918003
CAS RN: 915933-14-1
M. Wt: 347.4
InChI Key: GUVBEVXLCRMOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a member of the triazole family, which has gained popularity in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Antimicrobial Properties

A significant application of compounds similar to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is in the realm of antimicrobial activities. For example, compounds with structures like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives exhibit notable antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). Similarly, other compounds like 2-phenylamino-thiazole derivatives have shown potent antimicrobial properties, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Activity

Compounds structurally related to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide have also been explored for their anticancer potential. For instance, certain benzamide derivatives have demonstrated effective anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antiviral Applications

Additionally, benzamide-based heterocycles, like the ones synthesized in some studies, have shown notable antiviral activities. For instance, certain derivatives have been effective against bird flu influenza (H5N1), indicating their potential as antiviral agents in treating and managing viral infections (Hebishy et al., 2020).

Corrosion Inhibition

Another interesting application area is in corrosion inhibition. Benzimidazole derivatives, for instance, have been used effectively as inhibitors for mild steel corrosion, highlighting a potential industrial application for similar compounds (Yadav et al., 2013).

Antiallergy Agents

Finally, some N-(4-substituted-thiazolyl)oxamic acid derivatives, akin to 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide, have shown potential as potent, orally active antiallergy agents. These compounds have demonstrated significant inhibition in rat PCA models, suggesting a possible use in treating allergy-related conditions (Hargrave et al., 1983).

properties

IUPAC Name

4-(5-phenyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-17(21-18-19-10-11-25-18)14-6-8-15(9-7-14)23-16(12-20-22-23)13-4-2-1-3-5-13/h1-12H,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVBEVXLCRMOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.